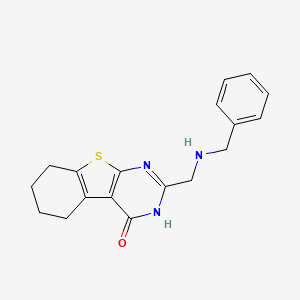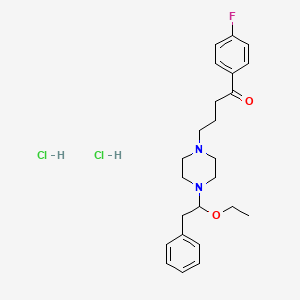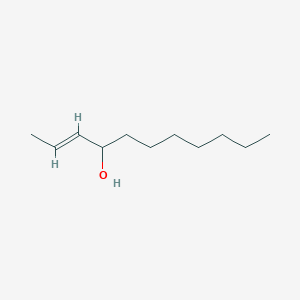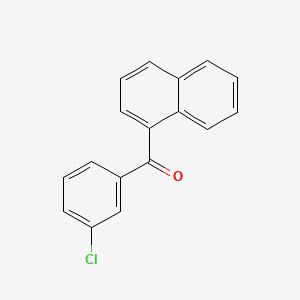
Diethyl(m-hydroxyphenyl)methylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(m-hydroxyphenyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylammonium group attached to a meta-hydroxyphenyl ring, with a bromide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(m-hydroxyphenyl)methylammonium bromide typically involves the reaction of diethylamine with m-hydroxybenzyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Diethyl(m-hydroxyphenyl)methylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or acetone.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts.
科学研究应用
Diethyl(m-hydroxyphenyl)methylammonium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用机制
The mechanism of action of diethyl(m-hydroxyphenyl)methylammonium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity.
相似化合物的比较
Similar Compounds
- Methylammonium bromide
- Ethylammonium bromide
- Propylammonium bromide
Uniqueness
Diethyl(m-hydroxyphenyl)methylammonium bromide is unique due to the presence of the m-hydroxyphenyl group, which imparts specific chemical properties and biological activities. Compared to other quaternary ammonium compounds, it exhibits enhanced antimicrobial activity and better solubility in organic solvents.
属性
CAS 编号 |
27068-06-0 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC 名称 |
diethyl-(3-hydroxyphenyl)-methylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(3,5-2)10-7-6-8-11(13)9-10;/h6-9H,4-5H2,1-3H3;1H |
InChI 键 |
FPSGOTBPWRPBCZ-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)O.[Br-] |
相关CAS编号 |
152-46-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




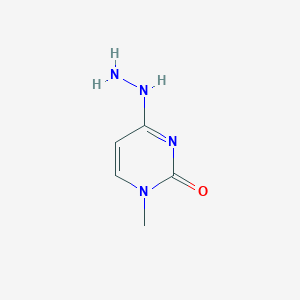
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)


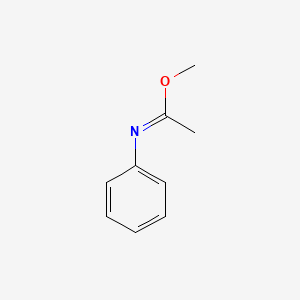

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
